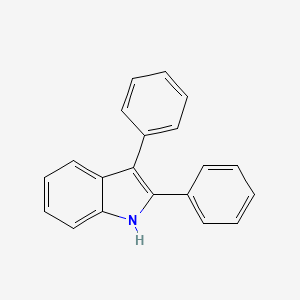

2,3-Diphenyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17363. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diphenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGKJNGSQQORRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188241 | |

| Record name | 2,3-Diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-20-3 | |

| Record name | 2,3-Diphenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2,3-Diphenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2,3-Diphenyl-1H-indole. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | N-H (indole) |

| 7.10 - 7.48 | m | 14H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.99 | C (quaternary) |

| 134.19 | C (quaternary) |

| 133.49 | C (quaternary) |

| 130.17 | Ar-C |

| 128.93 | Ar-C |

| 127.89 | Ar-C |

| 127.42 | Ar-C |

| 122.42 | Ar-C |

| 119.64 | Ar-C |

| 119.11 | Ar-C |

| 110.85 | Ar-C |

| 108.79 | C (quaternary) |

Note: Specific assignments for all aromatic carbons require further detailed 2D NMR analysis.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (indole) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 269.34 | High | [M]⁺ (Molecular Ion) |

| 268 | Moderate | [M-H]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a standard 5 mm NMR tube. The selection of the solvent is contingent on the sample's solubility.

Both ¹H and ¹³C NMR spectra are acquired at room temperature using a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is generally used. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For solid samples of this compound, the infrared spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum of this compound is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion and various fragment ions.

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to 2,3-Diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenyl-1H-indole is an aromatic heterocyclic organic compound that has garnered significant interest within the scientific community. Its rigid, planar structure, coupled with the electron-rich indole nucleus, imparts unique photophysical and biological properties. This technical guide provides an in-depth overview of this compound, focusing on its fundamental chemical data, synthesis, and key applications in drug discovery and materials science.

Core Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 3469-20-3 |

| Molecular Formula | C₂₀H₁₅N |

| Molecular Weight | 269.34 g/mol [1] |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[2][3] This protocol details the synthesis of this compound from phenylhydrazine and benzil.

Materials:

-

Phenylhydrazine

-

Benzil

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide Solution (1 M)

-

Dichloromethane or Chloroform

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Phenylhydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and benzil (1.0-1.2 equivalents) in glacial acetic acid.

-

Cyclization: Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid by the careful addition of a 1 M sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane or chloroform (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Applications in Drug Discovery and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for a range of biological activities.[4] One area of interest is the inhibition of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the maintenance of adult tissues.[5][6] Aberrant activation of this pathway is linked to the development of several types of cancer. The canonical Hh pathway involves the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO).[6] SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[7] Some indole derivatives have been shown to inhibit this pathway, often by targeting SMO.

Caption: The Hedgehog Signaling Pathway and a potential point of inhibition by indole derivatives.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of this compound and its derivatives make them promising candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). In an OLED, organic materials are used as the emissive layer, where the recombination of electrons and holes leads to the emission of light.

Indole derivatives can function as host materials in the emissive layer of an OLED.[8] The host material forms the bulk of the emissive layer and facilitates the transport of charge carriers. A dopant, or emitter, is dispersed within the host material. Excitons (electron-hole pairs) are formed on the host molecules and then transfer their energy to the dopant molecules, which then emit light. For efficient energy transfer, the host material must have a higher triplet energy level than the dopant.[9][10]

Caption: Workflow illustrating the role of a this compound derivative as a host material in an OLED.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Bipolar Indole-Based Solution-Processed Host Material for Efficient Green and Red Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High triplet energy host material with a 1,3,5-oxadiazine core from a one-step interrupted Fischer indolization - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2,3-Diphenylindole: A Technical Guide to its Discovery and Core Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to 2,3-diphenylindole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details the core synthetic methodologies, providing experimental protocols for key reactions and quantitative data to allow for comparative analysis. Furthermore, it visualizes complex chemical transformations and biological pathways to facilitate a deeper understanding of the synthesis and application of this important molecule.

Introduction: The Significance of the 2,3-Diphenylindole Scaffold

The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. The 2,3-diphenyl substituted indole core, in particular, has garnered significant attention due to its presence in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and estrogen receptor modulatory effects. Its unique electronic and structural properties also make it a valuable component in the development of organic light-emitting diodes (OLEDs) and other advanced materials. The efficient and versatile synthesis of 2,3-diphenylindole and its derivatives is therefore a critical aspect of modern organic and medicinal chemistry.

Historical Perspective and Key Discoveries

The journey to synthesize the 2,3-diphenylindole framework is intertwined with the development of fundamental indole synthesis reactions. Early methods were often harsh and lacked general applicability, but they laid the groundwork for the more sophisticated and versatile techniques used today.

-

The Bischler-Möhlau Synthesis (1882): One of the earliest methods applicable to the synthesis of 2-arylindoles is the Bischler-Möhlau synthesis, first described by August Bischler and Richard Möhlau.[1][2] This reaction typically involves the condensation of an α-halo- or α-hydroxyketone with an excess of an arylamine at high temperatures, often with a Lewis acid catalyst.[2][3] An early and direct application of this method to the target molecule involved the reaction of benzoin with aniline in the presence of zinc chloride to afford 2,3-diphenylindole.[3] While historically significant, the classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions, low yields, and the formation of regioisomeric byproducts.[2]

-

The Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this renowned reaction provides a versatile route to a wide variety of substituted indoles.[4][5] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5] For the synthesis of 2,3-diphenylindole, the requisite starting material is the phenylhydrazone of deoxybenzoin (1,2-diphenyl-1-ethanone). This method offers good control over the substitution pattern of the resulting indole.

-

The Larock Indole Synthesis (1991): A significant advancement in indole synthesis came with the development of palladium-catalyzed heteroannulation reactions. The Larock indole synthesis, reported by Richard C. Larock, provides a powerful and highly regioselective method for preparing 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.[6][7] The reaction of 2-iodoaniline with diphenylacetylene, catalyzed by a palladium(II) species, directly yields 2,3-diphenylindole in good to excellent yields.[6][8] This method is valued for its mild reaction conditions and broad functional group tolerance.[6][7]

Core Synthetic Methodologies: A Comparative Overview

The following sections provide a detailed comparison of the three primary methods for synthesizing 2,3-diphenylindole. Quantitative data for these reactions are summarized in the table below for easy comparison.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Conditions | Typical Yield | Key Advantages | Key Disadvantages |

| Bischler-Möhlau | Benzoin, Aniline | ZnCl₂ (or other Lewis acids) | High temperature (e.g., 230–250 °C)[3] | Moderate | Readily available starting materials | Harsh conditions, potential for byproducts |

| Fischer | Deoxybenzoin, Phenylhydrazine | Polyphosphoric acid (PPA) or other strong acids | Elevated temperature | Good | Versatile for various substituted indoles | Requires pre-formation or in situ formation of the hydrazone |

| Larock | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, LiCl, K₂CO₃ | 100 °C in DMF | 85%[8] | Mild conditions, high regioselectivity, good functional group tolerance | Use of expensive palladium catalyst and iodoaniline |

Detailed Experimental Protocols

Bischler-Möhlau Synthesis of 2,3-Diphenylindole

This protocol is based on classical procedures and may require optimization.

Reactants:

-

Benzoin

-

Aniline

-

Anhydrous Zinc Chloride (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzoin (1 equivalent), aniline (a large excess, e.g., 10 equivalents), and anhydrous zinc chloride (0.5 equivalents).

-

Heat the reaction mixture under a nitrogen atmosphere to a high temperature (typically in the range of 200-250°C).

-

Maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add a dilute acid solution (e.g., 1 M HCl) to the reaction mixture to neutralize the excess aniline and dissolve the zinc salts.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,3-diphenylindole.

Fischer Indole Synthesis of 2,3-Diphenylindole

This protocol outlines the synthesis via the pre-formed phenylhydrazone of deoxybenzoin.

Part A: Synthesis of Deoxybenzoin Phenylhydrazone

-

Dissolve deoxybenzoin (1 equivalent) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the deoxybenzoin is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Cyclization to 2,3-Diphenylindole

-

Place the dried deoxybenzoin phenylhydrazone (1 equivalent) in a round-bottom flask.

-

Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

-

Heat the mixture to a temperature typically between 100°C and 180°C, depending on the catalyst used.

-

Monitor the reaction by TLC until the hydrazone is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2,3-diphenylindole.

Larock Synthesis of 2,3-Diphenylindole[8]

This protocol is based on the established Larock indole synthesis methodology.[8]

Reactants and Reagents:

-

2-Iodoaniline

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Lithium chloride (LiCl)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure: [8]

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[8]

-

In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[8]

-

Add anhydrous DMF (5-10 mL) to the flask, followed by diphenylacetylene (1.2 mmol).[8]

-

Stir the reaction mixture at 100 °C for 12-24 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Dilute the reaction mixture with water and extract with ethyl acetate.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Filter and concentrate the solvent under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.[8]

Mandatory Visualizations

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of 2,3-diphenylindole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Physical properties of 2,3-Diphenyl-1H-indole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 2,3-Diphenyl-1H-indole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its melting point and solubility, presents a detailed experimental protocol for the synthesis of a key derivative, and includes a visual representation of the synthetic workflow.

Core Physical Properties

This compound is a solid, crystalline substance at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various experimental and industrial settings.

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point is in the range of 122.0 to 126.0 °C. A sharp melting range within this window is indicative of a high-purity sample.

| Physical Property | Value |

| Melting Point | 122.0 - 126.0 °C |

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its chemical structure—a largely nonpolar aromatic system with a polar N-H group—allows for qualitative predictions. As an intermediate in pharmaceutical synthesis, it is expected to be soluble in common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent capable of hydrogen bonding with the indole N-H group. |

| Dichloromethane (DCM) | Soluble | A common, relatively nonpolar organic solvent that can solvate the large aromatic structure. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. |

| Ethyl Acetate | Soluble | A moderately polar solvent that can interact with both the polar and nonpolar regions of the molecule. |

| Methanol | Sparingly Soluble | A polar protic solvent; the large nonpolar surface area of the molecule may limit high solubility. |

| Water | Insoluble | The hydrophobic nature of the diphenyl-substituted indole ring system makes it immiscible with water. |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a functionalized derivative of this compound, specifically 2,3-diphenyl-5-bromo-6-formyl-1-H-indole. This Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like indoles.[1]

Synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole

Materials:

-

5-bromo-2,3-diphenyl-1H-indole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A solution of 5-bromo-2,3-diphenyl-1H-indole (1.0 equivalent) is prepared in dimethylformamide (DMF).

-

The solution is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃, approximately 2.0 equivalents) is added dropwise to the cooled solution while maintaining the temperature.

-

Following the addition, the reaction mixture is stirred at room temperature for a specified period to allow for the completion of the formylation reaction.

-

The reaction is quenched by carefully pouring the mixture into ice water.

-

The resulting precipitate, 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Visualizing the Synthesis: An Experimental Workflow

The synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole can be represented as a clear experimental workflow. This diagram illustrates the key steps and reagents involved in the process.

Caption: Synthetic workflow for the formylation of 5-bromo-2,3-diphenyl-1H-indole.

References

Tautomeric Forms of Substituted 2,3-Diphenylindoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,3-diphenylindole scaffold is a privileged structural motif in medicinal chemistry and materials science. The potential for tautomerism in substituted derivatives of this core structure introduces a layer of complexity that can significantly influence molecular properties, including receptor binding, solubility, and metabolic stability. Understanding and characterizing the tautomeric forms of these compounds is therefore critical for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the potential tautomeric forms of substituted 2,3-diphenylindoles, established synthetic routes, and detailed experimental and computational protocols for their investigation. While specific quantitative data on the tautomeric equilibrium of this particular class of compounds is scarce in the public domain, this guide offers a robust framework for researchers to conduct their own analyses.

Introduction to Tautomerism in 2,3-Diphenylindoles

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the context of substituted 2,3-diphenylindoles, the primary form of tautomerism to consider is a type of keto-enol tautomerism, specifically involving an imine-enamine or, more accurately, an indolenine-indole equilibrium. The core 2,3-diphenylindole structure can exist in its aromatic 1H-indole form. However, protonation at the C3 position can lead to a non-aromatic 3H-indole (indolenine) tautomer. The position of this equilibrium can be significantly influenced by the nature and position of substituents on the phenyl rings and the indole nucleus, as well as by the solvent.

A key potential tautomeric equilibrium in appropriately substituted 2,3-diphenylindoles is the equilibrium between the 2,3-diphenyl-1H-indole and its corresponding 2,3-diphenyl-3H-indole tautomer. Furthermore, if a hydroxyl group is present at the C3 position, a keto-enol type tautomerism between a 3-hydroxy-3H-indole and a 3-oxo-2,3-dihydro-1H-indole can be envisaged.

Potential Tautomeric Forms

The primary tautomeric relationship to consider for the 2,3-diphenylindole core involves the migration of a proton from the nitrogen atom (N1) to the C3 position, leading to an equilibrium between the aromatic 1H-indole and the non-aromatic 3H-indole (indolenine) forms.

Caption: Prototropic tautomerism in the 2,3-diphenylindole core.

For derivatives bearing a hydroxyl group at a strategic position, such as a hypothetical 3-hydroxy-2,3-diphenyl-3H-indole, a keto-enol tautomerism with the corresponding 2,3-diphenylindol-3(2H)-one can exist.

Synthesis of Substituted 2,3-Diphenylindoles

Several classical and modern synthetic methods can be employed to prepare the 2,3-diphenylindole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Typical Yield (%) |

| Fischer Indole Synthesis | Phenylhydrazine, Desoxybenzoin (1,2-diphenylethanone) | Brønsted or Lewis acids (e.g., ZnCl₂, PPA) | Heating | 60-85 |

| Larock Indole Annulation | o-Iodoaniline, Diphenylacetylene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Heating in a polar aprotic solvent (e.g., DMF) | 70-95 |

| Bischler-Möhlau Synthesis | α-Bromo-deoxybenzoin, Aniline | Aniline (as reactant and base), Heat | High temperatures, often with microwave irradiation | 50-80 |

Detailed Experimental Protocols

3.1.1. Fischer Indole Synthesis of this compound

-

Materials: Phenylhydrazine (1.0 mmol), Desoxybenzoin (1.0 mmol), Zinc chloride (ZnCl₂, 2.0 mmol), Ethanol (10 mL).

-

Procedure:

-

A mixture of phenylhydrazine (1.0 mmol) and desoxybenzoin (1.0 mmol) in ethanol (10 mL) is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone.

-

Anhydrous zinc chloride (2.0 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

-

3.1.2. Microwave-Assisted Bischler-Möhlau Synthesis of this compound

-

Materials: 2-Bromo-1,2-diphenylethan-1-one (α-bromo-deoxybenzoin) (1.0 mmol), Aniline (5.0 mmol).

-

Procedure:

-

In a 10 mL microwave vial, combine 2-bromo-1,2-diphenylethan-1-one (1.0 mmol) and aniline (5.0 mmol). Aniline serves as both the reactant and the base.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 10-20 minutes.

-

After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1M HCl (2 x 10 mL) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Experimental and Computational Analysis of Tautomerism

A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1] The tautomeric equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of the substituted 2,3-diphenylindole in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution. The chemical shift of the N-H proton in the 1H-indole tautomer is typically observed in the range of δ 8-12 ppm and is often broad. The appearance of a new set of signals, particularly in the aromatic region, may indicate the presence of the 3H-indole tautomer.

-

The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra. The chemical shifts of the carbons involved in the tautomerism (C2 and C3) will be significantly different between the 1H-indole and 3H-indole forms. In the 3H-indole, C3 will be sp³-hybridized and appear at a much higher field compared to its sp²-hybridized counterpart in the 1H-indole.

-

-

Variable Temperature (VT) NMR:

-

Perform ¹H NMR experiments at different temperatures (e.g., from 25 °C to 100 °C, and down to lower temperatures if the solvent allows). Changes in the relative integrals of the signals for the two tautomers can be used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the tautomeric equilibrium.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers will result in distinct absorption spectra.[2] The aromatic 1H-indole tautomer is expected to have a different λmax compared to the non-aromatic 3H-indole tautomer.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and the overall spectral shape as a function of solvent polarity. The presence of an isosbestic point can be indicative of a two-component equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[3] By determining the precise atomic positions, it can definitively identify which tautomer is present in the crystal lattice.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the substituted 2,3-diphenylindole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the molecular geometry and identify the tautomeric form present.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for understanding the factors that influence the tautomeric equilibrium.[4][5]

Computational Protocol:

-

Structure Optimization: Perform geometry optimizations for all possible tautomers in the gas phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, is a good starting point.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Calculations: The relative energies of the tautomers can be used to predict the equilibrium constant (K_T) using the equation: ΔG° = -RTln(K_T).

-

Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis spectra, and NMR chemical shifts can be predicted to aid in the interpretation of experimental data.

Caption: Experimental workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of substituted 2,3-diphenylindoles is a critical aspect of their chemical characterization that has significant implications for their application in drug discovery and materials science. Although specific quantitative data for this class of compounds is not extensively documented, this guide provides a comprehensive framework for their investigation. By employing a combination of modern synthetic methods and a suite of analytical and computational techniques, researchers can elucidate the tautomeric equilibria of these fascinating molecules, paving the way for a deeper understanding of their structure-activity relationships and the rational design of new chemical entities.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

2,3-Diphenyl-1H-indole: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

This technical guide provides a comprehensive overview of the available health and safety information for 2,3-Diphenyl-1H-indole (CAS No: 3469-20-3). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior and potential hazards.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₅N | [1] |

| Molecular Weight | 269.34 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 124 °C | |

| Boiling Point | 451.1 °C at 760 mmHg | [2] |

| Density | 1.158 g/cm³ | [2] |

| Flash Point | 198.8 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification, as aggregated from multiple sources, is detailed below.[1]

Signal Word: Danger[1]

GHS Hazard Pictograms:

GHS Hazard Pictograms for this compound

GHS Hazard Statements:

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H318 | Causes serious eye damage.[1] |

| H335 | May cause respiratory irritation.[1] |

| H413 | May cause long lasting harmful effects to aquatic life.[1] |

GHS Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

Currently, there is a lack of specific quantitative toxicological data for this compound, such as LD50 and LC50 values. The available information is primarily based on its GHS classification.

Acute Toxicity

No specific data for acute oral, dermal, or inhalation toxicity (LD50 or LC50) for this compound has been identified in the reviewed literature.

Skin Corrosion/Irritation

The compound is classified as causing skin irritation (H315).[1]

Serious Eye Damage/Irritation

The compound is classified as causing serious eye damage (H318).[1]

Respiratory or Skin Sensitization

There is no specific information available regarding the potential of this compound to cause respiratory or skin sensitization.

Germ Cell Mutagenicity

No direct studies on the mutagenicity of this compound were found. However, a study on other indole derivatives in the Ames test indicated that some substituted indoles can exhibit mutagenic effects.[4]

Carcinogenicity

There is no specific information available regarding the carcinogenic potential of this compound.

Reproductive Toxicity

No direct studies on the reproductive toxicity of this compound were found. A study on indole-3-acetic acid, another indole derivative, showed teratogenic effects in mice and rats at high doses.[5]

Specific Target Organ Toxicity (Single Exposure)

The compound is classified as potentially causing respiratory irritation (H335).[1]

Specific Target Organ Toxicity (Repeated Exposure)

There is no specific information available regarding the potential for target organ toxicity after repeated exposure to this compound.

Aspiration Hazard

There is no information available to classify this compound as an aspiration hazard.

Experimental Protocols

While specific experimental data for this compound is limited, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are available for assessing the various toxicological endpoints. These guidelines provide the framework for any future testing of this compound.

Acute Toxicity Testing

-

OECD 401: Acute Oral Toxicity (now superseded) : This guideline provides a method for determining the median lethal dose (LD50) following oral administration.[6][7][8]

-

OECD 402: Acute Dermal Toxicity : This guideline details the procedure for assessing the toxicity of a substance applied to the skin.[9][10][11][12]

-

OECD 403: Acute Inhalation Toxicity : This guideline outlines the methodology for evaluating the toxicity of a substance when inhaled.[4][5][13][14][15]

Irritation and Sensitization Testing

-

OECD 404: Acute Dermal Irritation/Corrosion : This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[16][17][18][19][20]

-

OECD 405: Acute Eye Irritation/Corrosion : This guideline provides the methodology for evaluating the potential of a substance to cause eye irritation or corrosion.[21][22][23][24][25]

Mutagenicity Testing

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test) : This is a widely used in vitro test to detect gene mutations.[26][27][28]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test : This test is used to detect both clastogenic and aneugenic damage in mammalian cells.[29][30][31][32][33]

Carcinogenicity Testing

-

OECD 451: Carcinogenicity Studies : This guideline provides a long-term study design to assess the carcinogenic potential of a substance.

Reproductive and Developmental Toxicity Testing

-

OECD 414: Prenatal Developmental Toxicity Study : This guideline is designed to assess the effects of a substance on the developing fetus.[34][35][36][37][38]

-

OECD 421: Reproduction/Developmental Toxicity Screening Test : This is a screening test to provide initial information on potential reproductive and developmental effects.[39][40][41][42][43]

Hazard Communication Workflow for this compound

Conclusion

This compound is a chemical that requires careful handling due to its identified hazards, including skin irritation, serious eye damage, and potential respiratory irritation. While quantitative toxicological data is currently lacking, the GHS classification provides a clear basis for implementing appropriate safety measures. Researchers and professionals working with this compound should adhere to the precautionary statements, utilize personal protective equipment, and ensure proper storage and disposal. Further toxicological studies following established OECD guidelines are necessary to fully characterize the health and safety profile of this compound.

References

- 1. This compound | C20H15N | CID 77020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 3469-20-3 | TCI AMERICA [tcichemicals.com]

- 4. eurolab.net [eurolab.net]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 20. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. nucro-technics.com [nucro-technics.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. toxicoop.com [toxicoop.com]

- 29. criver.com [criver.com]

- 30. nucro-technics.com [nucro-technics.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 34. oecd.org [oecd.org]

- 35. catalog.labcorp.com [catalog.labcorp.com]

- 36. ecetoc.org [ecetoc.org]

- 37. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 38. oecd.org [oecd.org]

- 39. oecd.org [oecd.org]

- 40. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 41. catalog.labcorp.com [catalog.labcorp.com]

- 42. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. oecd.org [oecd.org]

Commercial Suppliers and Technical Guide for High-Purity 2,3-Diphenyl-1H-indole

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity 2,3-Diphenyl-1H-indole is crucial for the synthesis of novel therapeutics and the investigation of biological pathways. This versatile heterocyclic compound, a derivative of the indole scaffold, serves as a valuable building block in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including potential applications in oncology and as modulators of various cellular signaling cascades.[1][2] This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification protocols, analytical methodologies, and potential biological signaling pathways associated with this compound.

Commercial Availability

Several chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The table below summarizes the specifications from prominent vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) to obtain precise purity data and analytical characterization.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Sigma-Aldrich | D404319 / ALNH9A9E92CC | 98% | 3469-20-3 | C₂₀H₁₅N | 269.35 | 124 | Not specified |

| TCI Chemicals | D5741 | >98.0% (HPLC) | 3469-20-3 | C₂₀H₁₅N | 269.35 | 122 - 126 | White to Light yellow powder to crystal |

| Chem-Impex | 02269 | ≥ 98% (HPLC) | 3469-20-3 | C₂₀H₁₅N | 269.35 | 122 - 126 | White to orange to green crystalline powder |

| Lab Pro Inc. | D5741-1G | Min. 98.0% (HPLC,N) | 3469-20-3 | C₂₀H₁₅N | 269.35 | 124 | White Solid |

Synthesis and Purification

The synthesis of 2,3-disubstituted indoles is most commonly achieved through the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone. For the synthesis of this compound, the precursors are phenylhydrazine and deoxybenzoin (1,2-diphenylethan-1-one).

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Deoxybenzoin

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

Formation of Phenylhydrazone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deoxybenzoin (1 equivalent) in glacial acetic acid. Add phenylhydrazine (1.1 equivalents) to the solution. Heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the formation of the phenylhydrazone, cautiously add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or polyphosphoric acid, to the reaction mixture. Continue to heat the mixture at reflux for an additional 4-8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should induce the precipitation of the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

High-purity this compound can be obtained from the crude product by recrystallization.[5][6]

Solvent Systems:

-

Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Toluene: Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to induce crystallization.

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., ethanol or toluene) and heat the mixture with stirring.

-

Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point.

-

If using a mixed solvent system like ethanol/water, add the anti-solvent (water) to the hot solution until cloudiness appears.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to a constant weight.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.[7][8]

-

Column: C18 stationary phase (e.g., Newcrom R1).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV detection at a suitable wavelength (e.g., 239 nm).[1]

-

Internal Standard: An appropriate internal standard can be used for quantitative analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the phenyl and indole rings, as well as a signal for the N-H proton of the indole.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration of the indole ring (typically in the range of 3300-3500 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic rings.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[11]

Potential Biological Signaling Pathways

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, the broader class of indole derivatives has been implicated in various biological processes. The 2,3-diaryl-substituted indole scaffold is of particular interest in drug discovery.

Inhibition of Protein-Protein Interactions (PPIs)

The indole scaffold can serve as a mimic of key amino acid residues, such as tryptophan, enabling it to disrupt protein-protein interactions.[12][13][14] For instance, some indole derivatives have been designed to inhibit the interaction between p53 and its negative regulators MDM2/MDMX, which is a key therapeutic target in oncology.[12] The 2,3-diphenyl substitution pattern provides a rigid, hydrophobic structure that can effectively occupy the binding pockets of target proteins.

Modulation of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small molecule binding.[15][16][17] The hydrophobic nature of this compound makes it a potential candidate for binding to the ligand-binding domains of nuclear receptors, thereby modulating their activity. Depending on the specific receptor and the binding mode, the compound could act as an agonist or an antagonist, influencing a wide range of physiological processes.

This technical guide provides a foundational understanding for researchers working with high-purity this compound. For specific applications, it is imperative to consult the primary literature and conduct thorough in-house validation of all experimental procedures.

References

- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous Ligands for Nuclear Receptors: Digging Deeper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. rroij.com [rroij.com]

- 10. rsc.org [rsc.org]

- 11. 2,3-Diphenylindole [webbook.nist.gov]

- 12. 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Diphenyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

The 2,3-diphenyl-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and material science. Its unique structure, featuring a fused benzene and pyrrole ring system with phenyl substituents at the 2- and 3-positions, serves as a versatile building block for designing novel therapeutic agents and functional organic materials.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and photophysical properties of this compound derivatives for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The construction of the this compound core and its derivatives is primarily achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Fischer Indole Synthesis: This classical and widely used method involves the acid-catalyzed cyclization of an appropriate arylhydrazone.[3][4][5] For this compound, the synthesis starts with the condensation of phenylhydrazine with deoxybenzoin (1,2-diphenylethanone) to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.[3][4]

Experimental Protocol: Fischer Indole Synthesis

-

Step 1: Phenylhydrazone Formation: An equimolar mixture of phenylhydrazine and deoxybenzoin is heated in a solvent like acetic acid or ethanol.[3]

-

Step 2: Cyclization: The formed phenylhydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like HCl or H₂SO₄, to induce cyclization and subsequent elimination of ammonia, yielding the final indole product.[3][4][5]

A modern variation of this method includes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ.[4][5]

2. Palladium-Catalyzed Annulation: A powerful one-pot method for synthesizing 2,3-disubstituted indoles involves the palladium-catalyzed annulation of o-haloanilines with internal alkynes.[6] For this compound, this would involve the reaction of an o-haloaniline with diphenylacetylene.

3. Vilsmeier-Haack Formylation for Further Functionalization: Existing this compound scaffolds can be further functionalized. For example, the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can introduce a formyl group at a reactive position, typically C6, which can then be used for subsequent condensation reactions to build more complex heterocyclic systems.[7][8][9][10]

Below is a generalized workflow for the Fischer Indole Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. scispace.com [scispace.com]

- 9. rroij.com [rroij.com]

- 10. rroij.com [rroij.com]

Methodological & Application

Application Notes: Fischer Indole Synthesis for 2,3-Disubstituted Indoles

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] This method is of paramount importance in medicinal chemistry and drug development, as the indole scaffold is a core structural motif in numerous pharmaceuticals, natural products, and agrochemicals.[3] For researchers and drug development professionals, the Fischer indole synthesis provides a reliable pathway to construct complex, specifically 2,3-disubstituted, indoles which are prevalent in bioactive molecules such as the anti-cancer agent Arbidol and the anti-inflammatory drug Indomethacin.[4]

The synthesis is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][2][5] The reaction proceeds through the in-situ formation of an arylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole ring.[3] The versatility of the reaction allows for a wide range of substituents on both the arylhydrazine and the carbonyl compound, making it a powerful tool for generating diverse libraries of indole derivatives for structure-activity relationship (SAR) studies.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations initiated by an acid catalyst. The key steps are as follows:

-

Hydrazone Formation : The reaction begins with the condensation of an arylhydrazine and a ketone to form an arylhydrazone intermediate.[1][6]

-

Tautomerization : The arylhydrazone tautomerizes to its enamine form.[1][6]

-

[1][1]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible[1][1]-sigmatropic rearrangement, which is the key bond-forming step that breaks the N-N bond and forms a C-C bond.[1][2][5]

-

Cyclization and Aromatization : The resulting di-imine intermediate undergoes cyclization to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[1][5]

General Experimental Workflow

The synthesis of 2,3-disubstituted indoles via the Fischer method typically follows a standardized workflow, which can be adapted based on the specific substrates and catalysts used. The process begins with the formation of the hydrazone, which can be done in a one-pot fashion with the subsequent cyclization, followed by product isolation and purification.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-1H-indole

This protocol describes the synthesis of 2,3-dimethyl-1H-indole from phenylhydrazine and 2-butanone using boron trifluoride etherate as a catalyst.[7]

Materials:

-

Phenylhydrazine

-

2-Butanone

-

Ethanol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (reflux setup)

Procedure:

-

To a stirred solution of phenylhydrazine (1.0 eq) in ethanol, add 2-butanone (1.1 eq).

-

Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2,3-dimethyl-1H-indole.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethylindole

This protocol details a rapid, one-pot synthesis of 2,3-dimethylindole using microwave irradiation.[8]

Materials:

-

Phenylhydrazine hydrochloride

-

Butanone (2-Butanone)

-

Tetrahydrofuran (THF)

-

Microwave reactor tubes

-

Microwave synthesizer

Procedure:

-

In a thick-walled microwave tube equipped with a stir bar, suspend phenylhydrazine hydrochloride (1.0 eq) in THF (e.g., 300 μL for a ~0.7 mmol scale).

-

Add butanone (1.05 eq) to the stirred suspension.

-

Cap the tube and place it in the microwave synthesizer.

-

Heat the reaction mixture to 150 °C using microwave irradiation (max power 300 W). The target temperature is typically reached within a few minutes.

-

Hold the reaction at 150 °C for 10-15 minutes.

-

After the specified time, cool the reaction vessel to room temperature.

-

The resulting mixture can then be subjected to standard aqueous workup and purification as described in Protocol 1.

Data Presentation: Synthesis of 2,3-Disubstituted Indoles

The following table summarizes representative quantitative data for the synthesis of 2,3-disubstituted indoles via the Fischer indole synthesis.

| Product Name | Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| 2,3-Dimethyl-1H-indole | Phenylhydrazine, 2-Butanone | Boron trifluoride etherate / Ethanol | Reflux | ~90% | [7] |

| 2,3-Dimethylindole | Phenylhydrazine hydrochloride, Butanone | THF | Microwave, 150 °C, 15 min | High | [8] |

Safety Precautions

-

Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Acid catalysts, both Brønsted and Lewis acids, are corrosive and should be handled with care.

-

Microwave synthesis should be performed in specialized equipment designed for chemical reactions under pressure and high temperatures.

-

Always perform a thorough hazard analysis and risk assessment before starting any chemical synthesis.[9]

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The 2,3-disubstituted indole core, in particular, is a key feature of many biologically active compounds. This document provides detailed application notes and protocols for the synthesis of 2,3-diphenyl-1H-indole via palladium-catalyzed methods, with a primary focus on the Larock indole synthesis. This reaction offers a convergent and efficient route to this important heterocyclic compound from readily available starting materials.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[1][2] This methodology is highly valued for its versatility and tolerance of a wide range of functional groups.[1][3]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the palladium-catalyzed reaction of 2-iodoaniline and diphenylacetylene. The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 2-iodoaniline to form an arylpalladium(II) complex.

-

Alkyne Coordination and Insertion: Diphenylacetylene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkyne into the aryl-palladium bond.

-

Intramolecular Aminopalladation: The nitrogen atom of the aniline moiety attacks the newly formed vinylpalladium species in an intramolecular fashion, leading to the formation of a six-membered palladacycle.

-

Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the desired this compound product and regenerates the active Pd(0) catalyst.

Key Experimental Methods

The Larock indole synthesis is the most prominently reported and versatile method for the synthesis of this compound. The general approach involves the reaction of 2-iodoaniline with diphenylacetylene in the presence of a palladium catalyst, a base, and often a ligand and an additive.

Larock Indole Synthesis of this compound

A representative experimental protocol for the Larock synthesis of this compound is detailed below. This protocol is based on established procedures and provides a solid foundation for researchers.[4]

Reaction Scheme:

Experimental Protocol:

Materials:

-

2-Iodoaniline

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 mmol, 1.0 equiv), diphenylacetylene (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and lithium chloride (1.0 mmol, 1.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%) and add them to the reaction flask under a positive pressure of the inert gas.

-

Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the palladium-catalyzed synthesis of this compound via the Larock indole synthesis.

| Parameter | Value/Condition | Reference |

| Starting Material A | 2-Iodoaniline | [4] |

| Starting Material B | Diphenylacetylene | [4] |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [4] |

| Catalyst Loading | 5 mol% | [4] |

| Ligand | Triphenylphosphine (PPh₃) | [4] |

| Ligand Loading | 10 mol% | [4] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Base Stoichiometry | 2.0 equivalents | [4] |

| Additive | Lithium Chloride (LiCl) | [4] |

| Additive Stoichiometry | 1.0 equivalent | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Temperature | 100 °C | [4] |

| Reaction Time | 12-24 hours | [4] |

| Reported Yield | Good to Excellent | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle of Larock Indole Synthesis

This diagram illustrates the proposed catalytic cycle for the Larock indole synthesis.

Caption: Proposed catalytic cycle for the Larock indole synthesis.

References

One-Pot Synthesis of 2,3-Diphenyl-1H-indole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals